

# Application Notes and Protocols for Niacin Quantification in Biological Samples by HPLC

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Niacin**

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This document provides detailed application notes and protocols for the quantification of **niacin** (Vitamin B3) and its metabolites in various biological samples using High-Performance Liquid Chromatography (HPLC). The methods described herein are suitable for applications in nutrition science, metabolic research, and pharmaceutical development.

## Introduction

**Niacin**, in its forms as nicotinic acid and nicotinamide, is a crucial precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).<sup>[1]</sup> These coenzymes are fundamental to cellular metabolism, playing vital roles in energy production, DNA repair, and redox reactions.<sup>[1]</sup> Accurate quantification of **niacin** and its metabolites in biological matrices such as plasma, urine, and tissues is essential for assessing nutritional status, diagnosing deficiency or toxicity, and for pharmacokinetic studies in drug development.<sup>[1][2]</sup>

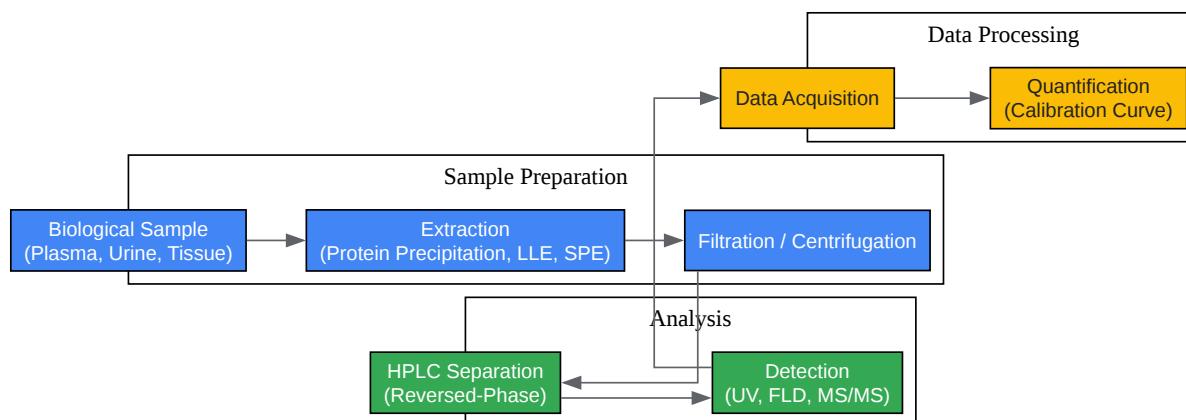
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the determination of **niacin** and its related compounds.<sup>[2][3][4]</sup> HPLC offers high sensitivity, specificity, and reproducibility, making it an ideal choice for complex biological samples.<sup>[1]</sup> Various detection methods can be coupled with HPLC, including Ultraviolet (UV), fluorescence, and mass spectrometry (MS), each offering distinct advantages in terms of sensitivity and selectivity.<sup>[1][4]</sup>

This guide details three distinct HPLC-based methods for **niacin** quantification:

- HPLC with UV Detection: A robust and cost-effective method suitable for routine analysis.[1]
- HPLC with Fluorescence Detection after Post-Column Derivatization: A highly sensitive and selective method.[5][6]
- HPLC-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high sensitivity, specificity, and the ability to quantify multiple metabolites simultaneously.[1][2]

## Experimental Workflows

The general workflow for the quantification of **niacin** in biological samples involves sample preparation, chromatographic separation, detection, and data analysis.



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Caption: General experimental workflow for **niacin** quantification.

## Quantitative Data Summary

The following table summarizes the performance characteristics of the different HPLC methods for the quantification of **niacin** and its metabolites.

Parameter	HPLC-UV	HPLC-Fluorescence	HPLC-MS/MS
Analyte(s)	Niacin, Nicotinamide	Niacin, Nicotinamide	Niacin, Nicotinamide, Nicotinuric Acid, etc.
Linearity Range	80 - 120 µg/mL[7]	0.1 - 50 µg/mL[5]	5 - 1000 ng/mL[8]
Limit of Detection (LOD)	~1 µg/mL[2]	3.6 ng/mL[9]	122 pg/mL[8]
Limit of Quantification (LOQ)	1 µg/mL[10]	Not specified	5 ng/mL[8]
Recovery	99.39%[7]	96.4 - 104.2%[6]	86 - 89%[2]
Precision (%RSD)	< 2%[10]	0.3 - 0.8%[11]	< 15%[2]

## Experimental Protocols

### Protocol 1: HPLC with UV Detection for Niacin in Plasma

This protocol is adapted from a method for the simultaneous estimation of **Niacin** and Simvastatin in tablet dosage form, and can be adapted for plasma samples with appropriate sample preparation.[7]

#### 1. Sample Preparation (Plasma)

- To 500 µL of plasma, add 1 mL of methanol (containing an internal standard, e.g., **niacin-d4**) to precipitate proteins.[3]
- Vortex the mixture for 1 minute.
- Centrifuge at 15,000 x g for 10 minutes.[3]
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

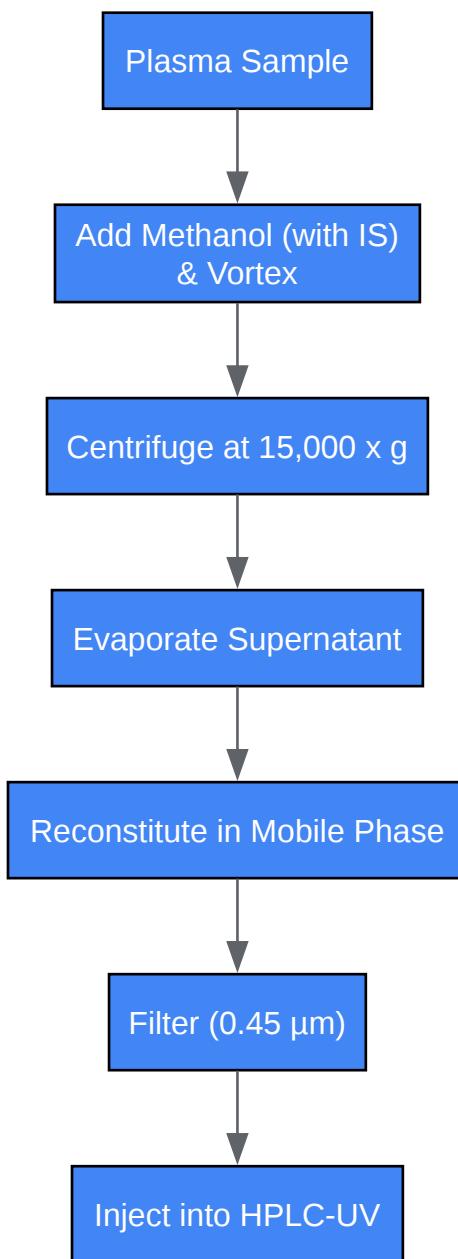
- Reconstitute the residue in 100  $\mu\text{L}$  of the mobile phase.[3]
- Filter through a 0.45  $\mu\text{m}$  syringe filter before injection.

## 2. HPLC Conditions

- Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5  $\mu\text{m}$  particle size).[7]
- Mobile Phase: Methanol and water (85:15 v/v) containing 0.05% triethylamine, with pH adjusted to 4 with orthophosphoric acid.[7]
- Flow Rate: 1.0 mL/min.[7]
- Injection Volume: 20  $\mu\text{L}$ .
- Detector: UV-Vis detector at 250 nm.[7]
- Run Time: Approximately 10 minutes.[7]

## 3. Calibration Standards

- Prepare a stock solution of **niacin** in the mobile phase.
- Perform serial dilutions to prepare working standards in the range of 80-120  $\mu\text{g/mL}$ .[7]
- Construct a calibration curve by plotting the peak area against the concentration.



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Caption: HPLC-UV sample preparation workflow.

## Protocol 2: HPLC with Fluorescence Detection for Niacin in Food Samples

This protocol is based on a method with post-column photochemical derivatization.[\[5\]](#)

### 1. Sample Preparation (Food Samples)

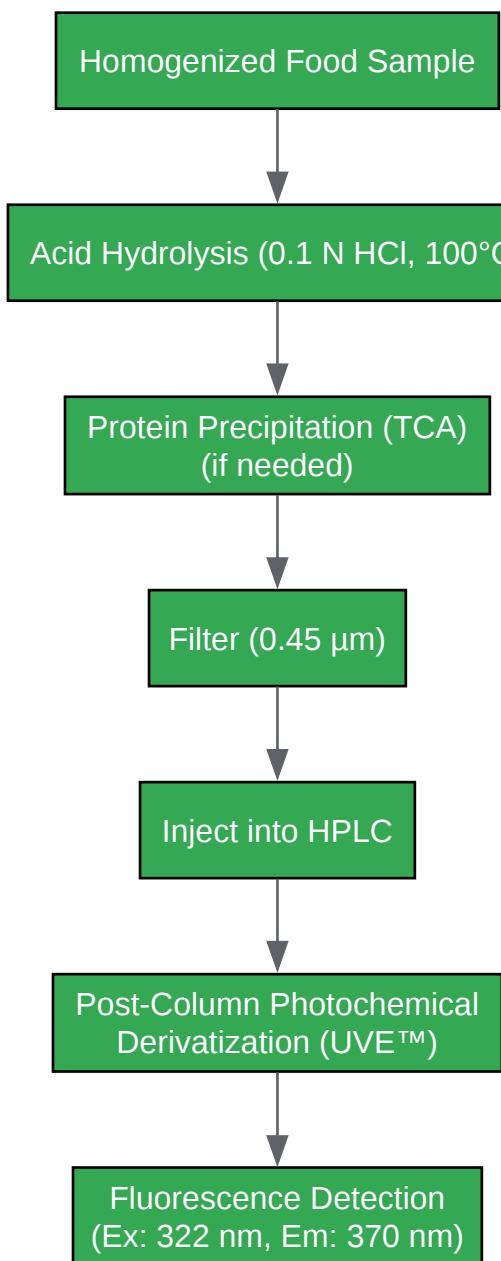
- Homogenize 5 g of the food sample.
- Add 30 mL of 0.1 N HCl and blend at high speed for 2-3 minutes.
- Heat the mixture at 100°C for 1 hour.
- Cool to room temperature and adjust the volume to 50 mL with DI water.
- For high protein/fat matrices, add 1 mL of 50% (w/v) trichloroacetic acid to 4 mL of the extract to precipitate proteins, cool, and centrifuge.[5]
- Filter the final solution through a 0.45 µm filter.[5]

## 2. HPLC Conditions

- Column: C18 reversed-phase column (e.g., ThermoHypersil, Aquasil C18, 150 x 4.6 mm).[5]
- Mobile Phase: A gradient of Methanol and 0.035 M Potassium Phosphate Monobasic buffer (pH 4.45).[5]
- Flow Rate: 1 mL/min.[5]
- Injection Volume: 20 µL.[5]
- Post-column Derivatization: Use a photochemical reactor (UVE™) to convert **niacin** and nicotinamide to fluorescent derivatives.[5]
- Detector: Fluorescence detector with excitation at 322 nm and emission at 370 nm.[5]

## 3. Calibration Standards

- Prepare stock solutions of nicotinic acid and nicotinamide in DI water.
- Create a series of calibration standards with concentrations ranging from 0.1 to 50 µg/mL.[5]
- Generate a calibration curve by plotting peak area versus concentration.



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Caption: HPLC-Fluorescence sample processing workflow.

## Protocol 3: LC-MS/MS for Niacin and Metabolites in Human Plasma

This protocol provides a highly sensitive and specific method for the simultaneous quantification of **niacin** and its metabolites.[\[2\]](#)

## 1. Sample Preparation (Plasma)

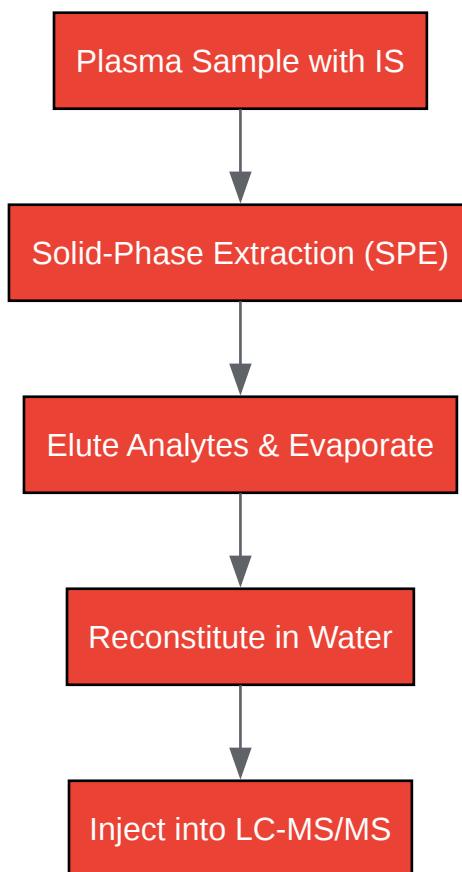
- To 1 mL of plasma, add an internal standard (e.g., chinolin-3-carboxylic acid).[2]
- Perform solid-phase extraction (SPE) to separate the analytes from the plasma matrix.[2]
- Elute the analytes and evaporate the solvent.
- Reconstitute the residue in 30  $\mu$ L of water.[2]
- Inject approximately 3  $\mu$ L of the extract into the LC-MS/MS system.[2]

## 2. LC-MS/MS Conditions

- Column: C18 reversed-phase column (e.g., Grom Hypersil CPS, 250 x 2 mm, 5  $\mu$ m).[2]
- Mobile Phase: Acetonitrile:methanol:water:formic acid (700:190:110:1, v/v/v/v).[2]
- Flow Rate: 0.2 mL/min.[2]
- Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[2]
- Detection: Selected Ion Monitoring (SIM) of the specific m/z for **niacin** (124.3), nicotinamide (123.3), and nicotinuric acid (181.0).[2]

## 3. Calibration and Quality Control

- Prepare calibration standards in blank plasma with concentrations ranging from 50.0 to 750 ng/mL.[2]
- Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 100, 300, and 600 ng/mL).[2]
- Validate the method for linearity, precision, accuracy, and stability according to international guidelines.[2]



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Caption: LC-MS/MS sample preparation workflow.

## Conclusion

The choice of HPLC method for **niacin** quantification depends on the specific requirements of the study, including the desired sensitivity, the complexity of the biological matrix, and the available instrumentation. HPLC-UV offers a reliable and accessible method for routine analysis. For higher sensitivity and selectivity, HPLC with fluorescence detection is an excellent option. For the most demanding applications requiring the simultaneous quantification of multiple metabolites at very low concentrations, LC-MS/MS is the method of choice. The protocols provided in this document offer a starting point for researchers to develop and validate robust methods for **niacin** analysis in their own laboratories.

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